N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide
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Overview
Description
“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is currently pending regulatory status in the UK .
Molecular Structure Analysis
The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The Canonical SMILES representation is CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl
. The International Chemical Identifier (InChI) is InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3
.
Physical And Chemical Properties Analysis
The compound is persistent and has a high potential for particle-bound transport . It has a high alert for fish acute ecotoxicity . It is also a possible carcinogen and may have reproduction/development effects .
Scientific Research Applications
Polymeric Material Synthesis : Fleischmann et al. (2012) investigated the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties. They developed water-soluble pH-sensitive linear polymers and cross-linked polymers that form hydrogels in aqueous solutions. These polymers demonstrate linear viscoelastic behavior depending on the concentration of the cross-linker (Fleischmann et al., 2012).
Anticancer Research : Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activities of certain benzamide derivatives. They found that some of these compounds showed higher anticancer activities than the reference drug, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).
Antiallergic Agents Development : Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to determine their effects on antiallergic activity. They found that certain compounds in this series were significantly more potent than existing antiallergic agents, indicating their potential use in antiallergic treatments (Honma et al., 1983).
Herbicide Development : Bao (2008) explored the synthesis of tetrazoles and oxadiazoles for their potential herbicidal activity. They synthesized various compounds and tested them for their efficacy in controlling certain weed species, contributing to the development of new herbicides (Bao, 2008).
Safe Chemical Synthesis Methods : Gutmann et al. (2012) developed safe and reliable methods for synthesizing 5-substitued-1H-tetrazoles using hydrazoic acid in a continuous flow reactor. This method represents a safer approach to handling potentially explosive chemicals in the synthesis of tetrazole-based compounds (Gutmann et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Metyltetraprole , is the respiratory chain via complex III in the mitochondria . This target plays a crucial role in energy production within cells, making it a key point of action for many fungicides.
Mode of Action
Metyltetraprole acts as a Quinone Outside Inhibitor (QoI) . It inhibits the respiratory chain via complex III in the mitochondria . Interestingly, it remains effective against strains that have developed resistance to other QoI fungicides .
Result of Action
The result of Metyltetraprole’s action is the effective control of a wide range of fungal diseases in cereals and other crops . By inhibiting energy production within fungal cells, it causes cell death and prevents the spread of the disease.
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12(25-15-6-4-3-5-7-15)16(23)18-13-8-10-14(11-9-13)22-17(24)21(2)19-20-22/h3-12H,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAOHCNQQNJDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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